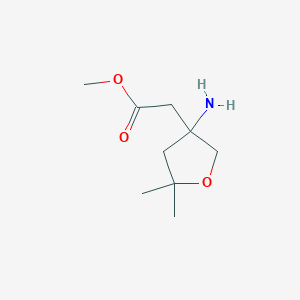
3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one is an organic compound with the molecular formula C9H15NO2 It is a derivative of enones, characterized by the presence of a dimethylamino group, a methyl group, and an oxolane ring attached to a propenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one can be achieved through a multi-step process. One common method involves the reaction of 1-(tetrahydrofuran-3-yl)ethanone with dimethylamine in the presence of a suitable solvent such as dimethylacetamide (DMAc). The reaction mixture is typically stirred at elevated temperatures (e.g., 110°C) under an inert atmosphere (e.g., argon) for an extended period (e.g., 16 hours) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted enones or amines.
Applications De Recherche Scientifique
3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors The compound’s unique structure allows it to participate in various biochemical pathways, potentially modulating the activity of specific proteins or signaling cascades
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dimethylamino)-1-(oxolan-3-yl)prop-2-en-1-one: A closely related compound with a similar structure but lacking the methyl group at the 2-position.
1-(Oxolan-3-yl)ethan-1-one: Another related compound with a simpler structure, lacking the dimethylamino and methyl groups.
Uniqueness
3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one is unique due to the presence of both the dimethylamino and methyl groups, which can influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C10H17NO2 |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
(E)-3-(dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H17NO2/c1-8(6-11(2)3)10(12)9-4-5-13-7-9/h6,9H,4-5,7H2,1-3H3/b8-6+ |
Clé InChI |
OWOWTFYMKYCFQO-SOFGYWHQSA-N |
SMILES isomérique |
C/C(=C\N(C)C)/C(=O)C1CCOC1 |
SMILES canonique |
CC(=CN(C)C)C(=O)C1CCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


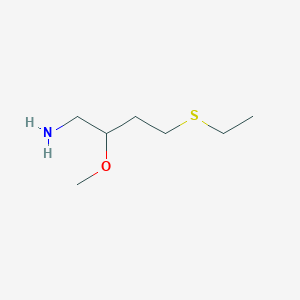
![2-chloro-1-[(7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one](/img/structure/B13065013.png)
![4-(Oxolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13065017.png)
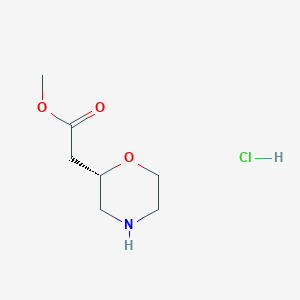
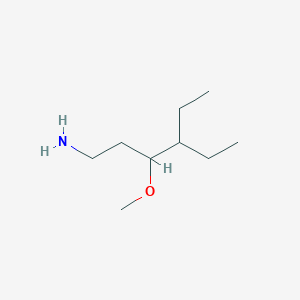

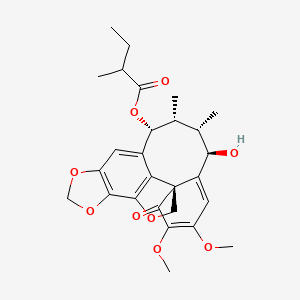


![4-Bromobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13065069.png)


